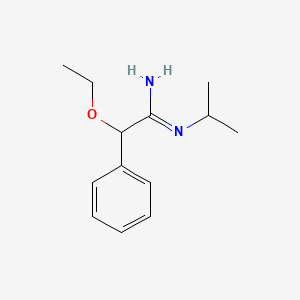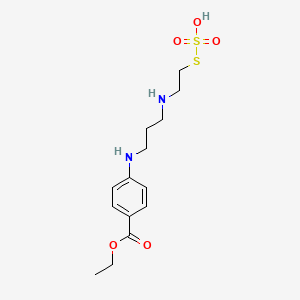![molecular formula C30H14N4O2 B13825943 Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione CAS No. 4691-73-0](/img/structure/B13825943.png)
Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]-3,8-phenanthroline-8,11-dione is a complex polycyclic aromatic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]-3,8-phenanthroline-8,11-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives in ethanol under basic catalysis can yield the target compound . Another method involves the electropolymerization of prepared monomers, resulting in the formation of electroactive conductive materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]-3,8-phenanthroline-8,11-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Reduction reactions can be used to alter the compound’s structure and reactivity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]-3,8-phenanthroline-8,11-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]-3,8-phenanthroline-8,11-dione involves its interaction with specific molecular targets. Its polycyclic structure allows it to intercalate with DNA, potentially disrupting biological processes. Additionally, its redox properties enable it to participate in electron transfer reactions, which can be harnessed in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar polycyclic structure and have comparable applications in medicinal chemistry.
Perimidinobenzophenanthroline: Another related compound with applications in materials science due to its conductive properties.
Uniqueness
Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j]-3,8-phenanthroline-8,11-dione is unique due to its specific arrangement of fused rings, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specialized applications in both research and industry .
Eigenschaften
CAS-Nummer |
4691-73-0 |
|---|---|
Molekularformel |
C30H14N4O2 |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
3,13,20,27-tetrazanonacyclo[16.13.2.14,8.02,13.015,32.020,28.021,26.029,33.012,34]tetratriaconta-1(32),2,4,6,8(34),9,11,15,17,21,23,25,27,29(33),30-pentadecaene-14,19-dione |
InChI |
InChI=1S/C30H14N4O2/c35-29-18-13-14-19-26-17(12-11-16(25(18)26)27-31-20-7-1-2-9-22(20)33(27)29)28-32-21-8-3-5-15-6-4-10-23(24(15)21)34(28)30(19)36/h1-14H |
InChI-Schlüssel |
BWSCAIGEIRDVTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C7=NC8=CC=CC9=C8C(=CC=C9)N7C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


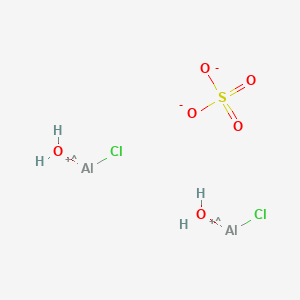

![N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13825876.png)
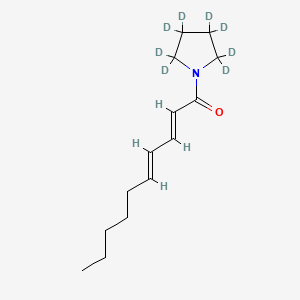
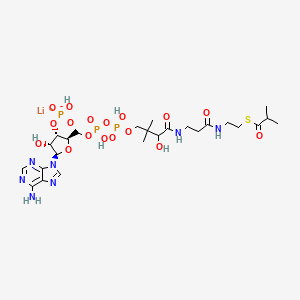
![beta-D-Glucopyranoside, 4-methylphenyl 4,6-O-[(R)-phenylmethylene]-1-thio-, 2,3-dibenzoate](/img/structure/B13825899.png)
![(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13825901.png)

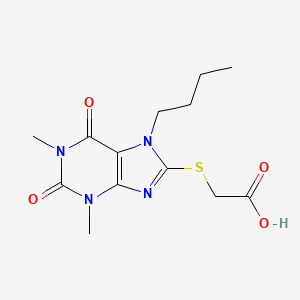
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B13825910.png)
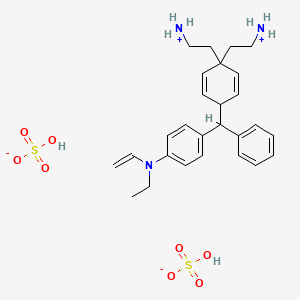
![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide](/img/structure/B13825926.png)
